(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
(Z)-N-(5-Methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzo[d]thiazole derivative featuring a methoxy group at position 5, a propyl substituent at position 3, and an isobutyramide moiety linked via an imine (ylidene) group.
Properties
IUPAC Name |
N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-5-8-17-12-9-11(19-4)6-7-13(12)20-15(17)16-14(18)10(2)3/h6-7,9-10H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOPTCJQHVTWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:
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Formation of the Benzo[d]thiazole Core: : The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. For instance, 2-aminothiophenol can react with 3-propyl-4-methoxybenzaldehyde under acidic conditions to form the benzo[d]thiazole ring.
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Introduction of the Isobutyramide Moiety: : The isobutyramide group can be introduced via a condensation reaction. The benzo[d]thiazole derivative can be reacted with isobutyryl chloride in the presence of a base such as triethylamine to form the desired (Z)-ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the benzo[d]thiazole ring can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.
Reduction: The (Z)-ylidene linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and propyl groups, along with the isobutyramide moiety, can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Core Heterocyclic Framework
- Target Compound: Features a benzo[d]thiazole core, which integrates a benzene ring fused to a thiazole.
- Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) : Contains a [1,3,4]-thiadiazole ring instead, which lacks the fused benzene system. The thiadiazole core is more electron-deficient, affecting reactivity and binding properties .
- Pharmacopeial Compounds (e.g., Thiazol-5-ylmethyl derivatives) : Utilize simpler thiazole or thiazol-4-yl groups linked to carbamates and ureido-peptide chains, emphasizing protease-targeting motifs .
Substituent Analysis
| Compound | Key Substituents | Functional Impact |
|---|---|---|
| Target Compound | 5-Methoxy, 3-propyl, isobutyramide | Methoxy enhances solubility; propyl increases lipophilicity; amide aids H-bonding |
| Compound 6 | Benzamide, phenyl, isoxazole | Benzamide provides rigidity; isoxazole introduces heteroaromatic diversity |
| Compound 8a (Thiadiazol-2-ylidene-benzamide) | Acetyl, methyl, pyridin-2-yl | Acetyl and methyl groups modulate steric bulk; pyridine enhances metal coordination |
| Pharmacopeial Compounds | Thiazol-4-yl, carbamate, ureido, diphenylhexane | Carbamate/ureido groups target enzymatic active sites; diphenylhexane adds hydrophobicity |
Physicochemical Properties
- Melting Points :
- IR Spectroscopy :
Critical Analysis of Structural Divergences
- Stereochemical Influence : The Z-configuration may restrict rotational freedom, optimizing binding to chiral biological targets.
- Solubility vs. Lipophilicity : The target’s methoxy and propyl groups balance solubility and membrane penetration, whereas phenyl substituents in analogs (e.g., 8c) prioritize lipophilicity.
Biological Activity
(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₂O₁S
- Molecular Weight : 282.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in tumor progression and cell proliferation.
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that compounds with similar structures can act as inhibitors of CDK1, which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest, particularly at the G2/M phase, thereby reducing tumor growth.
- Induction of Apoptosis : Studies have shown that this compound may promote apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against various human cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | CDK1 Inhibition, Apoptosis Induction |
| Mia PaCa-2 (Pancreatic) | 8.7 | Cell Cycle Arrest |
| PC3 (Prostate) | 15.4 | Mitochondrial Dysfunction |
| HCT116 (Colon) | 10.2 | Apoptosis via Caspase Activation |
Case Studies
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Case Study on Breast Cancer Cells :
A study conducted by researchers at the National Cancer Institute evaluated the effects of various thiazole derivatives, including this compound, on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and cell cycle arrest being confirmed through flow cytometry and Western blot analysis. -
Pancreatic Cancer Research :
Another investigation focused on Mia PaCa-2 cells revealed that treatment with this compound led to a dose-dependent decrease in proliferation, with an IC50 value of 8.7 µM. The study highlighted the role of CDK1 inhibition as a primary mechanism for the observed antiproliferative effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
